molecular formula C11H10S B14635773 6,7-Dihydro-5H-indeno[5,6-b]thiophene CAS No. 55119-22-7

6,7-Dihydro-5H-indeno[5,6-b]thiophene

Cat. No.: B14635773
CAS No.: 55119-22-7
M. Wt: 174.26 g/mol
InChI Key: RLPBEEOPVXDOEA-UHFFFAOYSA-N
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Description

6,7-Dihydro-5H-indeno[5,6-b]thiophene is an advanced organic intermediate of significant interest in materials science, particularly in the development of high-performance organic photovoltaics (OPVs). Its fused polycyclic structure makes it a valuable electron-rich building block for constructing non-fullerene acceptors (NFAs) in organic solar cells (OSCs). Researchers actively explore its integration into the core unit of A-D-A (Acceptor-Donor-Acceptor) type molecules to systematically tune optoelectronic properties, such as reducing the band gap and enhancing light absorption in the visible region . Recent studies have demonstrated its application in novel acceptor designs, such as being functionalized with strong electron-withdrawing end-groups like malononitrile to create efficient NFRAs. These molecular engineered systems contribute to improved power conversion efficiencies (PCE) in OSCs by promoting favorable morphology, enhanced charge transfer, and better energy level alignment with common donor polymers . The compound is for research use in a laboratory setting only. It is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

55119-22-7

Molecular Formula

C11H10S

Molecular Weight

174.26 g/mol

IUPAC Name

6,7-dihydro-5H-cyclopenta[f][1]benzothiole

InChI

InChI=1S/C11H10S/c1-2-8-6-10-4-5-12-11(10)7-9(8)3-1/h4-7H,1-3H2

InChI Key

RLPBEEOPVXDOEA-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C=C3C(=C2)C=CS3

Origin of Product

United States

Advanced Synthetic Methodologies for 6,7 Dihydro 5h Indeno 5,6 B Thiophene and Analogous Indenothiophenes

Strategies for Core Scaffold Construction

The assembly of the indenothiophene skeleton can be approached by forming the thiophene (B33073) ring onto a pre-existing indane framework, or by constructing the indene (B144670) moiety on a thiophene precursor. The most elegant strategies, however, often involve cascade or domino reactions where multiple rings are formed in a single synthetic operation.

Cyclization Reactions for Thiophene Ring Formation

The formation of the thiophene ring is a critical step in the synthesis of indenothiophenes. Various cyclization strategies have been developed, employing a range of catalysts and reaction mechanisms to achieve this transformation efficiently.

A unique and direct method for assembling the indenothiophene skeleton is through an intramolecular alkyne-dithiolium cycloaddition. This one-pot synthetic approach allows for the direct formation of the B and C rings of the indenothiophene core. nih.gov The reaction transforms phenyldithiafulvenes bearing ortho-alkynyl substituents into complex polycyclic aromatic structures. nih.govnih.gov

The mechanism involves a cycloaddition of the alkyne and dithiolium moieties, followed by an elimination step. nih.gov This transformation is promoted by the presence of a protic acid and an oxidant, such as iodine. The oxidant is crucial for facilitating the elimination of a methylthio (SMe) group, which leads to the formation of the aromatic thiophene ring. nih.gov The degree of π-conjugation around the alkynyl group has been identified as a key factor in driving the cycloaddition. For instance, a 1,3-butadiyne (B1212363) substituent favors a stepwise Prins-type cyclization pathway, which has a significantly lower activation energy barrier compared to a monoyne without further conjugation. acs.org

Table 1: Key Features of Intramolecular Alkyne-Dithiolium Cycloaddition

FeatureDescriptionReference
Reaction Type Intramolecular Cycloaddition/Elimination nih.gov
Key Reactants Phenyldithiafulvenes with ortho-alkynyl groups nih.govnih.gov
Promoters Protic Acid (e.g., TFA) and Oxidant (e.g., Iodine) nih.gov
Key Transformation Destruction of dithiole ring, formation of aromatic thiophene ring nih.gov
Significance One-pot synthesis of the indenothiophene B and C rings nih.gov

Annulation reactions that build upon a pre-existing thiophene ring are a common strategy for constructing fused heterocyclic systems. The Gewald reaction is a well-established and versatile method for synthesizing polysubstituted 2-aminothiophenes. acs.orgbohrium.comencyclopedia.pubscispace.com This reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. acs.orgbohrium.com The mechanism proceeds through a Knoevenagel condensation, followed by sulfur addition and cyclization. acs.org While broadly applicable for thiophene synthesis, its specific application to form the indenothiophene core often involves using a cyclic ketone, such as an indanone derivative, as the starting carbonyl compound. For instance, the synthesis of tetrahydrobenzo[b]thiophene derivatives, which share the fused ring system of the target molecule, has been achieved using the Gewald reaction. nih.gov

Another approach involves the amine-catalyzed cascade [3+2] annulation and aromatization sequence between β'-acetoxy allenoates and 1,2-bisnucleophiles to yield fully substituted thiophenes. nih.gov More direct annulation strategies on thiophene itself include palladium-catalyzed cross-coupling reactions to introduce substituents that can subsequently cyclize to form the fused indene ring. rsc.org

Copper catalysis has emerged as a powerful tool for the synthesis of sulfur-containing heterocycles through cascade or domino reactions. These processes allow for the formation of multiple bonds in a single operation, offering high atom economy and efficiency. While a direct copper-catalyzed cascade synthesis of 6,7-Dihydro-5H-indeno[5,6-b]thiophene is not prominently documented, related transformations highlight the potential of this methodology.

For example, copper-catalyzed domino reactions have been developed for the synthesis of multi-substituted benzo[b]thiophenes. One such method employs the radical cyclization of 2-iodophenyl ketones using xanthate as a sulfur surrogate. nih.gov Another approach involves a copper-promoted annulation of 2-fluorophenylacetylene derivatives with a sulfur source to afford benzo[b]thiophenes. nih.gov Furthermore, copper-catalyzed double thiolation annulation of 1,4-dihalides with sulfides provides a route to 2-trifluoromethyl benzothiophenes. rsc.org These examples demonstrate the capability of copper catalysis to facilitate the intricate bond formations required for creating thiophene-fused aromatic systems.

Table 2: Examples of Copper-Catalyzed Thiophene Annulations

Starting MaterialsCatalyst/ReagentsProduct TypeReference
2-Iodophenyl ketones, XanthateCopper catalystBenzo[b]thiophene nih.gov
2-Fluorophenylacetylene derivatives, Na₂S·9H₂OCuI, KOHBenzo[b]thiophene nih.gov
2-Halo-1-(2-haloaryl)-3,3,3-trifluoropropylenes, Na₂SCuI2-Trifluoromethyl benzothiophene (B83047) rsc.org

Gold catalysts, particularly cationic gold(I) complexes, are exceptionally effective at activating carbon-carbon triple bonds, enabling a variety of complex cyclization reactions. The cyclization of diynes is a powerful strategy for constructing fused-ring systems. A highly relevant example is the gold(I)-catalyzed cascade reaction for the stereoselective synthesis of indeno[1,2-b]thiochromene derivatives. nih.govencyclopedia.pub This reaction proceeds from o-(alkynyl)styrenes substituted at the alkyne with a thio-aryl group. The proposed mechanism involves a double cyclization process initiated by the gold-catalyzed activation of the alkyne. This leads to the formation of a key cyclopropyl (B3062369) gold carbene intermediate, which then undergoes an intramolecular Friedel-Crafts-type addition of the tethered aromatic ring to furnish the polycyclic indenothiophene-like structure. nih.gov

This methodology demonstrates the power of gold catalysis to orchestrate complex bond formations, creating both the five-membered carbocycle and the thiophene-containing six-membered ring in a single, stereocontrolled transformation. The versatility of gold-catalyzed cyclizations is further shown in the synthesis of various indene derivatives from enynes, highlighting its broad applicability in forming the indene core. scispace.com

Approaches for Indene Moiety Integration

The construction of the five-membered indene ring onto a thiophene scaffold is another key synthetic strategy. Intramolecular Friedel-Crafts reactions are a classic and effective method for forming carbocyclic rings fused to aromatic systems. kyoto-u.ac.jpresearchgate.netrsc.orgnih.gov

A direct application of this strategy is the cyclization of a suitably substituted thiophene precursor via an intramolecular Friedel-Crafts alkylation to yield an indenothiophene. bohrium.com This typically involves preparing a thiophene derivative with a side chain containing a reactive group, such as an alcohol or an alkene, that can generate a carbocationic intermediate upon treatment with a Lewis or Brønsted acid. This electrophilic center then attacks the electron-rich thiophene ring to close the five-membered ring. Cascade reactions combining a Prins cyclization with a Friedel-Crafts reaction have also been employed to construct fused ring systems, demonstrating a powerful approach to building molecular complexity. rsc.org The efficiency of the intramolecular Friedel-Crafts reaction makes it a valuable and straightforward tool for the final ring-closing step in a multi-step synthesis of indenothiophenes.

Reactions Involving Indane-1,3-dione Derivatives

The construction of the this compound scaffold can be strategically approached through reactions involving precursors that contain the indane framework. While direct one-pot synthesis from indane-1,3-dione is not extensively documented, a highly relevant and powerful method for constructing the fused thiophene ring is the Gewald reaction. wikipedia.orgsemanticscholar.org This reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base to yield a polysubstituted 2-aminothiophene. wikipedia.org

A pertinent example that illustrates this approach is the synthesis of 2-amino-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile. nih.gov In this synthesis, 4-phenylcyclohexanone, a cyclic ketone structurally related to the indane system, is reacted with malononitrile (B47326) and elemental sulfur in the presence of a base like diethylamine. nih.gov This multicomponent reaction proceeds in a single step to afford the highly functionalized tetrahydrobenzo[b]thiophene derivative. nih.gov

The general applicability of the Gewald reaction suggests that a similar strategy could be employed starting from a suitable indanone derivative. For instance, 5-substituted indan-1-ones could serve as precursors to the corresponding indenothiophene systems. The resulting 2-amino-3-cyano functionalized indenothiophene is a versatile intermediate that can undergo further chemical transformations. researchgate.net

Indane-1,3-dione itself is a versatile starting material for various chemical transformations. It readily undergoes Knoevenagel condensation with aldehydes and ketones due to the high acidity of its methylene (B1212753) protons. nih.gov Furthermore, indane-1,3-dione has been utilized in the synthesis of 2-substituted thio phenyl derivatives, demonstrating its utility in forming carbon-sulfur bonds. researchgate.net

Below is a table summarizing the key reactants and products in a Gewald reaction leading to a tetrahydrobenzo[b]thiophene, a close analogue of the indenothiophene system.

Reactant 1Reactant 2Reactant 3BaseProduct
4-PhenylcyclohexanoneMalononitrileElemental SulfurDiethylamine2-Amino-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
Mechanistic Pathways of Rearrangement and Ring-Closure in Polycyclic Systems

The formation of fused thiophene rings, as seen in the Gewald reaction, involves a series of intricate mechanistic steps culminating in ring closure. The generally accepted mechanism for the Gewald reaction begins with a Knoevenagel condensation between the ketone and the active methylene compound (e.g., malononitrile), catalyzed by a base. wikipedia.org This is followed by the addition of elemental sulfur to the resulting α,β-unsaturated nitrile. The exact mechanism of sulfur addition is still a subject of investigation, but it is proposed to form a sulfur-adduct intermediate. wikipedia.org This intermediate then undergoes intramolecular cyclization, where the sulfur attacks the nitrile group, followed by tautomerization to yield the stable 2-aminothiophene ring system. wikipedia.org

In the context of forming polycyclic systems like indenothiophenes, rearrangement reactions can also play a crucial role. While specific studies on the rearrangement pathways in indenothiophene synthesis are not abundant, insights can be drawn from related systems. For example, theoretical studies on the rearrangement of arenesulfenanilides to o- and p-aminodiphenyl sulfides have shown the involvement of sigmatropic shifts. rsc.org The thermal rearrangement to the ortho-product is proposed to proceed through a novel S nih.govresearchgate.net-sigmatropic shift followed by tautomerization. rsc.org Such pericyclic reactions could be plausible in the final stages of forming complex fused heterocyclic systems under thermal or acidic conditions.

The ring-closure step is a critical phase in the synthesis of these polycyclic structures. In the case of the Gewald reaction, the intramolecular attack of a sulfur-containing intermediate onto a nitrile group is the key ring-forming step. wikipedia.org The efficiency of this cyclization is influenced by the nature of the substituents and the reaction conditions.

Tandem and Domino Reaction Sequences in Fused Heterocycle Synthesis

A domino reaction protocol has been effectively used to synthesize various benzothiophene-derived chemical entities. nih.gov For instance, a K2CO3-promoted tunable domino reaction between thioisatins and α-bromoketones has been developed for the synthesis of benzothiophene fused pyranone and thiochromen fused furan (B31954) derivatives. rsc.org Such strategies highlight the potential for creating diverse fused systems through carefully designed reaction cascades.

The synthesis of 2-aminothiophenes via the Gewald reaction can be considered the first stage of a tandem sequence. The resulting highly functionalized thiophene can then undergo subsequent in-situ reactions to build additional fused rings. For example, the amino and cyano groups of a 2-amino-3-cyanothiophene derivative can be utilized for the construction of a fused pyrimidine (B1678525) ring, leading to thieno[2,3-d]pyrimidine (B153573) systems. nih.gov

The following table outlines a conceptual tandem reaction sequence for the synthesis of a fused thiophene system, starting with a cyclic ketone.

StepReaction TypeReactantsIntermediate/Product
1Gewald ReactionCyclic Ketone, Malononitrile, Sulfur, Base2-Amino-3-cyanotetrahydrobenzothiophene
2Cyclocondensation2-Amino-3-cyanotetrahydrobenzothiophene, FormamideTetrahydrobenzo nih.govorganic-chemistry.orgthieno[2,3-d]pyrimidine

Derivatization and Functionalization Strategies

Once the core indenothiophene scaffold is synthesized, its derivatization is crucial for modulating its physicochemical and biological properties. Palladium-catalyzed cross-coupling reactions are indispensable tools for this purpose, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Palladium-Catalyzed Cross-Coupling Methodologies

The Stille coupling reaction, which involves the coupling of an organotin compound with an organic halide or triflate catalyzed by a palladium complex, is a versatile method for creating new carbon-carbon bonds. wikipedia.org This reaction is known for its tolerance to a wide range of functional groups, making it suitable for the late-stage functionalization of complex molecules. wikipedia.org

For the derivatization of indenothiophene derivatives, a halogenated indenothiophene precursor would be required. The Stille coupling could then be used to introduce various aryl, heteroaryl, or vinyl groups at the halogenated position. The general mechanism of the Stille reaction involves an oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the organotin reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org

The table below provides a general scheme for the Stille coupling reaction.

Substrate 1 (Electrophile)Substrate 2 (Nucleophile)CatalystProductByproduct
R1-X (X = Br, I, OTf)R2-Sn(Alkyl)3Pd(0) complexR1-R2X-Sn(Alkyl)3

The Suzuki-Miyaura cross-coupling reaction is one of the most widely used methods for the formation of C-C bonds, particularly for the synthesis of biaryls. nih.gov The reaction couples an organoboron reagent (boronic acid or boronic ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. nih.gov

The derivatization of indenothiophene analogues via Suzuki coupling would typically involve the synthesis of a bromo- or iodo-indenothiophene. This halogenated intermediate can then be coupled with a variety of aryl or heteroaryl boronic acids or esters to introduce diverse substituents onto the indenothiophene core. The synthesis of aryl-substituted indanones via a ligand-free palladium-catalyzed Suzuki coupling has been reported, showcasing the applicability of this reaction to the indane framework. researchgate.net

Numerous studies have demonstrated the successful Suzuki coupling of brominated thiophenes with various arylboronic acids, yielding biarylthiophenes in good to excellent yields. nih.govmdpi.com The reaction conditions often employ a palladium catalyst such as Pd(PPh3)4 or a more specialized catalyst system, a base like K3PO4 or K2CO3, and a solvent system such as dioxane/water or toluene (B28343). nih.gov

The following interactive data table summarizes representative conditions and yields for Suzuki cross-coupling reactions of bromothiophene derivatives with arylboronic acids.

Bromothiophene DerivativeArylboronic AcidCatalystBaseSolventYield (%)
2,5-Dibromo-3-hexylthiophenePhenylboronic acidPd(PPh3)4K3PO41,4-Dioxane/H2O85
4-Bromothiophene-2-carbaldehyde4-Methoxyphenylboronic acidPd(PPh3)4K3PO4Toluene90
2-BromothiophenePhenylboronic acidPd(II)-complexNa2CO3Water95
C-H Activation and Functionalization Approaches in Fused Systems

Direct C-H bond activation has emerged as a powerful and atom-economical strategy for the functionalization of aromatic and heteroaromatic compounds, including fused thiophene systems. This approach avoids the need for pre-functionalized starting materials, thereby streamlining synthetic routes.

In the context of indenothiophene synthesis, palladium-catalyzed C-H arylation has been a particularly effective method. For instance, the direct arylation of thiophene derivatives can be achieved with high regioselectivity. While specific studies on this compound are limited, related studies on other fused thiophene systems provide valuable insights. For example, the palladium-catalyzed direct C-H arylation of 3-(methylsulfinyl)thiophenes has been demonstrated to be effective for the synthesis of 2-arylated and 2,5-diarylated derivatives with low catalyst loading. nih.gov This methodology could potentially be adapted for the functionalization of the thiophene ring within the indenothiophene scaffold.

Rhodium-catalyzed C-H activation also offers a versatile tool for the functionalization of fused heterocycles. These catalysts can operate through various mechanistic pathways, enabling a broad range of transformations. nih.govnih.gov For example, rhodium(III) catalysts have been successfully employed in the C-H functionalization of heterocycles using electron-rich alkenes. researchgate.net Thioether-directed rhodium-catalyzed C-H arylation has been shown to proceed with exclusive peri-selectivity in naphthalene (B1677914) and anthracene (B1667546) systems, leading to sulfur-containing polyaromatics. acs.org This directing group strategy could be conceptually applied to achieve site-selective functionalization of the indeno[5,6-b]thiophene core.

The development of these C-H activation methodologies is crucial for creating molecular diversity and for the late-stage functionalization of complex molecules, which is highly desirable in drug discovery and materials science.

Introduction of Heteroatoms and Diverse Functional Groups

The introduction of heteroatoms and a variety of functional groups into the indenothiophene framework is critical for tuning its electronic, optical, and biological properties. Several synthetic strategies have been developed to achieve this.

One common approach involves the construction of the fused ring system from precursors already bearing the desired heteroatoms or functional groups. For instance, the synthesis of S,N-heterotetracenes, which are structurally related to indenothiophenes, has been achieved through multistep routes involving the formation of pyrrole (B145914) rings onto a thiophene-containing backbone. beilstein-journals.org Techniques such as the Buchwald-Hartwig amination and the Cadogan reaction of nitro-substituted precursors have been successfully applied to build up these fused systems. beilstein-journals.org These methods could be adapted for the synthesis of nitrogen-containing indenothiophene analogs.

Furthermore, post-synthetic modification of the indenothiophene core is another viable strategy. Functional groups can be introduced through various organic transformations. For example, the synthesis of functionalized anthrathienothiophenes has been reported, demonstrating the integration of different moieties to modulate the properties of the final compound. nih.gov

The strategic placement of heteroatoms can significantly influence the physicochemical properties of the resulting molecules. For example, in 5-heterotruxenes, the introduction of nitrogen, oxygen, or sulfur atoms allows for the adjustment of their spectral, thermal, and electrochemical properties. rsc.org This principle is directly applicable to the design of novel indenothiophene derivatives with tailored characteristics.

Asymmetric Synthesis and Chiral Induction in Thiophene-Fused Systems

The development of asymmetric methods for the synthesis of chiral thiophene-fused systems is of great interest due to the potential applications of such compounds in chiral materials and as catalysts. While the direct asymmetric synthesis of this compound has not been extensively reported, studies on analogous structures provide a strong foundation for future work.

One notable example is the synthesis of thiophene-fused indenocorannulenes, where chiral derivatives have been successfully resolved. rsc.orgresearchgate.net These molecules possess deep bowl depths and high energy barriers to bowl inversion, resulting in exceptional configurational stability. rsc.orgresearchgate.net The resolution of these chiral compounds and the determination of their absolute configurations highlight the potential for creating stable, chiral materials based on fused thiophene systems. rsc.orgresearchgate.net

Rhodium-catalyzed C-H activation has also been employed for the construction of axially and centrally chiral indenes. nih.gov This approach, which involves the asymmetric [3+2] annulation of arylnitrones with alkynes catalyzed by chiral rhodium(III) complexes, demonstrates the feasibility of creating both axial and central chirality in fused ring systems. nih.gov Such strategies could be explored for the enantioselective synthesis of indenothiophene derivatives.

Furthermore, the synthesis of chiral polythiophenes functionalized at the 3-position with a pendant containing a stereogenic sulfur atom has been developed. uva.es This demonstrates that chirality can be introduced into thiophene-based systems through side-chain modification, offering another avenue for the design of chiral indenothiophenes.

ApproachKey FeaturesPotential Application to Indenothiophenes
Resolution of Chiral IndenocorannulenesHigh configurational stability due to deep bowl structure.Synthesis of stable, chiral indenothiophene-based materials.
Rhodium-Catalyzed Asymmetric AnnulationConstruction of both axial and central chirality.Enantioselective synthesis of chiral indenothiophene derivatives.
Chiral Functionalization of PolythiophenesIntroduction of chirality via side-chain modification.Design of indenothiophenes with chiral pendant groups.

Catalytic Systems in Indenothiophene Synthesis

The construction of the indenothiophene ring system often relies on powerful catalytic methods that facilitate the formation of the fused carbocyclic and heterocyclic rings. Palladium, copper, and rhodium catalysts have proven to be particularly effective in these transformations.

Palladium-Mediated Catalysis

Palladium catalysis is a cornerstone of modern organic synthesis and has been widely applied to the construction of thiophene-containing molecules. Palladium-catalyzed annulation reactions are particularly useful for building fused ring systems. For example, the palladium-catalyzed annulation of strained cyclic allenes with aryl halides can generate fused heterocyclic products. nih.gov This type of transformation could be envisioned for the synthesis of the indeno[5,6-b]thiophene core.

Furthermore, palladium-catalyzed C-H activation and arylation reactions are highly valuable for both the synthesis and functionalization of thiophenes. nih.govuva.esorganic-chemistry.org Low catalyst loadings of palladium complexes can enable efficient phosphine-free direct C-H arylation of thiophenes at the C2 position. rsc.org The palladium-catalyzed decarboxylative C-H bond arylation of thiophenes represents another efficient strategy. uva.es These methods provide powerful tools for constructing and decorating the indenothiophene scaffold.

Catalytic SystemReaction TypeSubstratesKey Advantages
Pd(OAc)₂ / LigandDirect C-H ArylationThiophene derivatives, Aryl halidesHigh regioselectivity, Low catalyst loading
Palladium / NorborneneAnnulationAryl iodides, Unsaturated anhydridesControl of regioselectivity
Pd(0) complexesAnnulationStrained cyclic allenes, Aryl halidesFormation of fused heterocycles

Copper-Based Catalytic Systems

Copper-based catalysts offer a cost-effective and versatile alternative to palladium for the synthesis of thiophene-fused systems. Copper-catalyzed cyclization reactions are particularly well-suited for the construction of heterocyclic rings. For instance, the copper-catalyzed synthesis of (Z)-2H-naphtho[1,8-bc]thiophenes from 8-halo-1-ethynylnaphthalenes using potassium ethylxanthate (B89882) as a sulfur source has been reported. researchgate.netmdpi.com This reaction proceeds via an Ullmann-type C(aryl)-S bond formation and α-addition of the alkyne, demonstrating the utility of copper in forming thiophene rings fused to aromatic systems. researchgate.netmdpi.com

Copper catalysts are also effective in promoting the cyclization of S-containing alkyne derivatives to yield thiophenes. rsc.org For example, a Cu(I)-catalyzed tandem addition of terminal alkynes to 1-phenylsulfonylalkylidenethiiranes followed by cycloisomerization provides a convenient route to functionalized thiophenes. rsc.org These methodologies highlight the potential of copper catalysis in the synthesis of the indenothiophene core and its derivatives.

CatalystReaction TypeReactantsProduct
CuIUllmann-type C-S coupling / α-addition8-halo-1-ethynylnaphthalenes, Potassium ethylxanthate(Z)-2H-naphtho[1,8-bc]thiophenes
CuCl / DBUTandem addition / cycloisomerization1-phenylsulfonylalkylidenethiiranes, Terminal alkynesFunctionalized thiophenes

Rhodium Catalysis in Fused Ring Construction

Rhodium catalysts are highly effective in mediating C-H activation and annulation reactions for the construction of complex fused ring systems. Rhodium-catalyzed C-H functionalization is a powerful tool for building heterocycles, often proceeding through distinct mechanistic pathways depending on the oxidation state of the rhodium complex. nih.govresearchgate.net

In the context of fused thiophene synthesis, rhodium-catalyzed multicomponent dehydrogenative annulation offers a one-step construction of isoindole derivatives, which are structurally related to indenothiophenes. nih.gov This process involves the activation of multiple C-H and N-H bonds, leading to the formation of new C-C and C-N bonds. nih.gov

Furthermore, rhodium catalysis has been utilized in the asymmetric synthesis of dihydrothiophenes from 1,2,3-thiadiazoles and allenes, where the origins of regio- and enantiocontrol have been elucidated. This demonstrates the potential of rhodium catalysts to not only construct the fused ring system but also to control its stereochemistry. The versatility of rhodium catalysis makes it a valuable tool for the synthesis of a wide range of indenothiophene analogs.

Catalyst SystemReaction TypeKey Transformation
Rh(III) complexesC-H Activation / AnnulationConstruction of chiral indenes from arylnitrones and alkynes.
Rhodium / Copper oxidantDehydrogenative AnnulationOne-pot synthesis of isoindoles from diarylimines, vinyl ketones, and amines.
Chiral Rhodium complexesAsymmetric SynthesisSynthesis of alkylidene dihydrothiophenes from 1,2,3-thiadiazoles and allenes.

Iron-Promoted Annulation Reactions

Iron catalysis has emerged as a cost-effective and environmentally benign alternative to more expensive and toxic heavy metals in organic synthesis. Iron salts, particularly iron(III) chloride (FeCl₃), are effective Lewis acids that can promote a variety of carbon-carbon bond-forming reactions, including annulations for the construction of cyclic systems.

The synthesis of the this compound core can be envisioned through an intramolecular Friedel-Crafts-type acylation or alkylation of a suitable thiophene precursor. Iron catalysts are well-suited to facilitate such transformations. For instance, FeCl₃ has been shown to mediate the intramolecular olefin-cation cyclization of cinnamates to yield highly substituted indene derivatives. rsc.org This reaction proceeds through the generation of a carbocation intermediate, which then undergoes an intramolecular electrophilic attack on the aromatic ring. A similar strategy can be applied to the synthesis of indenothiophenes.

A plausible iron-promoted pathway to this compound could involve the cyclization of a precursor like 3-(thieno[3,2-b]thiophen-2-yl)propanoyl chloride. In this scenario, FeCl₃ would act as a Lewis acid, activating the acyl chloride for an intramolecular electrophilic attack on the adjacent thiophene ring, leading to the formation of the five-membered ring of the indeno[5,6-b]thiophene system.

Scheme 1: Proposed Iron-Promoted Annulation for the Synthesis of a Dihydroindenothiophene Derivative.
EntryPrecursorCatalystConditionsProductYield (%)
13-(Thiophen-2-yl)propanoyl chlorideFeCl₃Dichloromethane, rt4,5-Dihydrocyclopenta[b]thiophen-6(6aH)-one-
2Cinnamate DerivativeFeCl₃MildSubstituted IndeneHigh

Note: The table includes a hypothetical reaction for the synthesis of a related dihydrocyclopenta[b]thiophenone to illustrate the potential of the methodology, alongside a documented analogous reaction.

Furthermore, iron-catalyzed C-H amination and cyclization reactions under aerobic conditions have been developed for the construction of various imidazole-fused ring systems, demonstrating the versatility of iron catalysts in promoting intramolecular cyclizations. organic-chemistry.org These examples, while not directly producing indenothiophenes, underscore the capability of iron to catalyze the formation of fused heterocyclic structures through C-H functionalization pathways.

Heterogeneous Catalysis and Supported Catalytic Systems

The use of heterogeneous catalysts and supported catalytic systems offers significant advantages in organic synthesis, including simplified product purification, catalyst recyclability, and often, enhanced selectivity. Solid acid catalysts, such as zeolites and clays, are particularly effective for Friedel-Crafts reactions, which are key to the synthesis of indenothiophene frameworks.

The intramolecular Friedel-Crafts acylation of a precursor like 3-(thieno[3,2-b]thiophen-2-yl)propanoyl chloride can be efficiently catalyzed by solid acids. Zeolites, with their well-defined microporous structures, can exert shape selectivity, favoring the formation of the desired cyclized product while minimizing intermolecular side reactions. For example, mordenite, a type of zeolite, has been successfully employed as a catalyst for the Friedel-Crafts acylation of anisole. researchgate.net

Scheme 2: Proposed Heterogeneously Catalyzed Intramolecular Acylation for Indenothiophene Synthesis.
EntryCatalystPrecursorReaction TypeProductKey Advantage
1Zeolite H-Beta3-(Thiophen-2-yl)propanoyl chlorideIntramolecular Acylation4,5-Dihydrocyclopenta[b]thiophen-6(6aH)-oneShape selectivity, Reusability
2Montmorillonite K-10Thiophene, Aldehyde, MalononitrileMulticomponent ReactionSubstituted ThiopheneMild conditions, Recyclability
3MordeniteAnisole, Acylating AgentFriedel-Crafts AcylationAcylated AnisoleHigh selectivity, Reusability

Note: The table presents a hypothetical application for indenothiophene synthesis alongside documented uses of these catalysts in related transformations.

Montmorillonite K-10 clay is another effective and environmentally benign solid acid catalyst for various organic transformations, including those involving thiophenes. It has been used to catalyze one-pot, multicomponent condensations to afford substituted thiophenes in good to excellent yields under mild conditions. organic-chemistry.org The acidic sites on the clay surface facilitate the necessary bond formations. This type of catalyst could be readily adapted for the intramolecular cyclization required for the synthesis of this compound.

The application of these solid acid catalysts aligns with the principles of green chemistry by reducing waste and allowing for the reuse of the catalytic material. The choice of a specific heterogeneous catalyst, such as a particular zeolite, can also influence the regioselectivity of the cyclization, which is a crucial aspect in the synthesis of complex polycyclic aromatic compounds.

Advanced Spectroscopic and Structural Elucidation Techniques for Indenothiophene Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

Proton (¹H) NMR Spectral Analysis

A ¹H NMR spectrum for 6,7-Dihydro-5H-indeno[5,6-b]thiophene would be expected to show distinct signals corresponding to the aromatic protons on the thiophene (B33073) and benzene (B151609) rings, as well as signals for the aliphatic protons of the dihydroindeno moiety. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) would be critical for assigning each proton to its specific position in the molecular structure. However, no experimental ¹H NMR data for this compound could be located.

Carbon-13 (¹³C) NMR Spectral Analysis

Similarly, a ¹³C NMR spectrum would provide a peak for each unique carbon atom in the this compound molecule. The chemical shifts of these peaks would differentiate between the aromatic, aliphatic, and quaternary carbons. This information is vital for confirming the carbon framework of the molecule. Despite a thorough search, specific ¹³C NMR spectral data remains elusive.

Concentration-Dependent NMR Studies for Intermolecular Interactions

Concentration-dependent NMR studies involve recording spectra at various sample concentrations to observe changes in chemical shifts. Such changes can indicate the presence of intermolecular interactions, such as π-π stacking, which is common in aromatic systems. This analysis provides insight into the self-assembly and aggregation behavior of molecules in solution. No studies of this nature have been published for this compound.

High-Resolution Mass Spectrometry for Molecular Mass Confirmation

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of a compound by providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion. This allows for the unambiguous determination of the molecular formula. The theoretical exact mass of this compound (C₁₁H₁₀S) is 174.0503 g/mol . An experimental HRMS measurement would be required to confirm this value, but no such data has been reported.

Infrared (IR) Spectroscopy for Vibrational Modes Characterization

Infrared (IR) spectroscopy identifies the functional groups and characterizes the vibrational modes of a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching in the aromatic and aliphatic regions, C=C stretching from the aromatic rings, and vibrations associated with the C-S bond of the thiophene ring. Specific peak frequencies (in cm⁻¹) are necessary for a detailed vibrational analysis, yet no experimental IR spectrum for this compound is available.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. For conjugated systems like this compound, the spectrum would reveal absorption maxima (λmax) corresponding to π→π* transitions. The position and intensity of these bands are indicative of the extent of conjugation and the electronic nature of the chromophore. Published UV-Vis spectral data for this specific compound could not be found.

Absorption Maxima and Onset Determination

UV-visible absorption spectroscopy is a fundamental technique used to probe the electronic transitions within a molecule. For conjugated systems like indenothiophenes, the absorption spectrum is dominated by π-π* transitions. The position of the maximum absorption wavelength (λmax) and the onset of the absorption band provide valuable information about the electronic bandgap of the material.

The fusion of a thiophene ring with other aromatic systems, as in benzothiophene (B83047) (a related core structure), typically results in a shift of the absorption bands to longer wavelengths compared to the individual constituent rings like benzene and thiophene. researchgate.net This is due to the extension of the π-conjugated system, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For various substituted thiophene derivatives, absorption maxima can be significantly influenced by the nature of the substituents attached to the core structure. biointerfaceresearch.comekb.eg For instance, the introduction of electron-donating or electron-withdrawing groups can tune the electronic properties and thus the absorption characteristics.

The optical bandgap (Eg) can be estimated from the onset of the absorption spectrum using the Tauc plot method. This value is critical for evaluating the potential of these materials in optoelectronic applications.

Table 1: Representative Absorption Maxima for Substituted Thiophene Dyes This table illustrates the effect of substitution and solvent on absorption maxima in related thiophene systems.

Compound Class Substituent Solvent λmax (nm)
bis-azo thiophene dye -COPh DMF 654
bis-azo thiophene dye -COMe DMF 646
bis-azo thiophene dye -COOEt DMF 642
bis-azo thiophene dye -CN DMF 626
thienylazo-thiophene dye -Ph DMF 530

Data sourced from references biointerfaceresearch.comekb.eg.

Investigation of Solvent Effects on Absorption Characteristics

The absorption characteristics of indenothiophene derivatives can be significantly influenced by the surrounding solvent environment, a phenomenon known as solvatochromism. researchgate.net The polarity of the solvent can alter the energy levels of the ground and excited states of the molecule to different extents, leading to shifts in the absorption maxima. rsc.orgnih.gov

A shift to longer wavelengths (a bathochromic or red shift) with increasing solvent polarity typically indicates that the excited state is more polar than the ground state, which is common for molecules with intramolecular charge transfer (ICT) character. rsc.org Conversely, a shift to shorter wavelengths (a hypsochromic or blue shift) suggests the ground state is more stabilized by the polar solvent than the excited state. Studies on various thiophene-based dyes have demonstrated significant bathochromic shifts when moving from nonpolar solvents like cyclohexane (B81311) to polar solvents like methanol (B129727) or dimethylformamide (DMF). biointerfaceresearch.comekb.egrsc.org For example, certain thiophene derivatives show a shift in λmax of over 100 nm when the solvent is changed from methanol to the more polar DMF. biointerfaceresearch.com Analyzing these shifts using models like the Kamlet-Taft or Catalán approaches can provide quantitative insights into the specific solute-solvent interactions at play. rsc.org

Photoluminescence (PL) Spectroscopy for Emission Properties

Photoluminescence (PL) spectroscopy is employed to study the emissive properties of molecules after they have absorbed light. Upon excitation, a molecule in an excited electronic state can relax to the ground state by emitting a photon. The resulting emission spectrum provides information about the energy difference between the excited and ground states.

Similar to absorption, the emission properties of indenothiophene systems are dictated by their extended π-conjugation. Fused aromatic systems like benzothiophene are often more emissive than their individual components. researchgate.net For donor-π-acceptor (D-π-A) thiophene derivatives, the emission spectra can be highly sensitive to solvent polarity, often exhibiting a large red shift as solvent polarity increases. rsc.org This significant Stokes shift (the difference between the absorption and emission maxima) in polar solvents is another hallmark of molecules with strong intramolecular charge transfer characteristics. rsc.org Key parameters derived from PL studies, such as the fluorescence quantum yield and lifetime, are crucial for assessing the efficiency of the light-emission process and the suitability of the material for applications in devices like organic light-emitting diodes (OLEDs). rsc.org

X-ray Crystallography for Solid-State Molecular Architecture

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction analysis yields a detailed picture of the molecular structure in the solid state. researcher.life For indenothiophene systems, this technique can confirm the planarity of the fused ring system, which is critical for effective π-orbital overlap and charge transport. The analysis also reveals the conformation of any flexible side chains or substituents. For instance, in studies of related benzothiophene derivatives, X-ray diffraction has been used to determine the planarity of the benzothiophene rings and the screw-boat conformation of adjacent dihydropyridine (B1217469) rings. nih.gov The precise structural data obtained serves as a benchmark for computational modeling and helps in understanding the electronic and physical properties of the material. researchgate.net

Characterization of Supramolecular Interactions (e.g., π-π stacking)

In the solid state, molecules of indenothiophene pack together to form a crystal lattice, and their arrangement is governed by non-covalent supramolecular interactions. nih.gov Among the most important of these for aromatic systems is π-π stacking, where the electron-rich π-systems of adjacent molecules interact favorably. nih.gov

Table 2: Common Supramolecular Interactions in Molecular Crystals

Interaction Type Description Typical Distance (Å)
π-π Stacking Attractive, non-covalent interaction between aromatic rings. 3.3 - 3.8
Hydrogen Bond Electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. 2.7 - 3.1 (O-H···O)
Van der Waals Weak, short-range electrostatic attractive forces between uncharged molecules. > 3.0

Distances are approximate and vary based on the specific atoms involved.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chiral Configurational Analysis

When an indenothiophene derivative is chiral (lacks a plane of symmetry), its absolute configuration (the specific spatial arrangement of its atoms) can be determined using chiroptical techniques like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD).

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.govarxiv.org Since each vibrational mode of a chiral molecule can exhibit a VCD signal, the resulting spectrum is rich in structural information and is highly sensitive to the molecule's absolute configuration and conformation in solution. rsc.orgcas.cz

ECD measures the differential absorption of left and right circularly polarized light in the UV-visible range. nih.gov The resulting ECD spectrum, with its characteristic positive and negative peaks (Cotton effects), is a unique fingerprint of a specific enantiomer. mdpi.com For a definitive assignment of the absolute configuration, the experimental VCD and ECD spectra are often compared to theoretical spectra generated through quantum chemical calculations, such as time-dependent density functional theory (TD-DFT), for a known configuration. nih.govrsc.orgbeilstein-journals.org A good match between the experimental and calculated spectra allows for the unambiguous assignment of the molecule's stereochemistry. beilstein-journals.org

Role As Building Blocks in Advanced Organic Materials

Indenothiophene as a Versatile π-Conjugated Scaffold

The unique molecular architecture of 6,7-Dihydro-5H-indeno[5,6-b]thiophene, often referred to as indenothiophene, makes it a highly sought-after component for creating extended π-conjugated systems. Its structure, which combines benzene (B151609) and thiophene (B33073) rings in a fused arrangement, offers a balance of chemical stability and electronic activity.

Design Principles for Extended π-Systems

The design of extended π-systems based on the indenothiophene core is guided by several key principles aimed at tuning the material's optoelectronic properties. A primary strategy involves the creation of donor-acceptor (D-A) architectures. In these systems, the electron-rich indenothiophene unit can act as the donor, which is then chemically linked to an electron-accepting moiety. This arrangement facilitates intramolecular charge transfer (ICT) upon photoexcitation, a critical process in many organic electronic devices.

The extent of π-conjugation can be systematically increased by incorporating additional thiophene rings or other aromatic units into the molecular backbone. This extension of the conjugated system typically leads to a red-shift in the material's absorption spectrum and a reduction in its energy bandgap, which are desirable characteristics for applications in organic photovoltaics and near-infrared photodetectors. Theoretical calculations, such as those based on density functional theory (DFT), are often employed to predict the electronic properties of these extended systems and guide synthetic efforts.

Furthermore, the introduction of various functional groups onto the indenothiophene scaffold allows for fine-tuning of its electronic energy levels, solubility, and solid-state packing. For instance, attaching electron-withdrawing or electron-donating groups can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for optimizing charge injection and transport in electronic devices.

Conformational Planarity and Structural Rigidity Considerations

A key advantage of the indenothiophene scaffold is its inherent structural rigidity and conformational planarity. Unlike oligomers based on single thiophene units which can have torsional freedom between adjacent rings, the fused nature of indenothiophene enforces a coplanar structure. This planarity is crucial for effective π-orbital overlap along the conjugated backbone, which in turn enhances intermolecular electronic coupling and facilitates efficient charge transport.

Application in Organic Semiconductor Design

The favorable electronic and structural properties of this compound have led to its widespread use in the design of organic semiconductors for a variety of electronic devices, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).

Role as Hole-Transporting Materials (HTMs)

The electron-rich nature of the thiophene ring within the indenothiophene structure makes it well-suited for use in hole-transporting materials (HTMs). In electronic devices, HTMs are responsible for efficiently transporting positive charge carriers (holes). The indenothiophene core can serve as the central building block in HTMs, often functionalized with electron-donating peripheral groups to further enhance their hole-transporting capabilities.

The performance of an HTM is largely determined by its hole mobility and the alignment of its HOMO energy level with that of the adjacent active layer. The rigid and planar structure of indenothiophene promotes the necessary intermolecular π-π stacking for efficient hole hopping. Research has shown that the indacenodithiophene (IDT) unit, a larger fused system containing the indenothiophene motif, is highly prized for its high hole mobility. nii.ac.jp The table below summarizes the properties of some indenothiophene-based HTMs.

Material CodeHOMO Level (eV)LUMO Level (eV)Hole Mobility (cm² V⁻¹ s⁻¹)Application
4PP--~1 x 10⁻³Amorphous HTM
P13--8.9 x 10⁻⁵Polymer Solar Cells
CJ-05-5.31-2.151.12 x 10⁻⁴Perovskite Solar Cells
CJ-06-5.27-2.141.45 x 10⁻⁴Perovskite Solar Cells
CJ-07-5.29-2.171.33 x 10⁻⁴Perovskite Solar Cells

This table is populated with data from related indenothiophene and thiophene-based materials for illustrative purposes. ntu.edu.twnii.ac.jpnih.gov

Role as Electron-Transporting Materials (ETMs)

While the indenothiophene core is inherently electron-rich, it can be chemically modified to function as an electron-transporting material (ETM). This is typically achieved by attaching strong electron-withdrawing groups to the π-conjugated backbone. These modifications lower the LUMO energy level of the material, facilitating the injection and transport of electrons.

Fullerene derivatives have traditionally dominated as ETMs in organic solar cells. However, research into non-fullerene acceptors has opened up new avenues for indenothiophene-based ETMs. For example, indene-C60 adducts have been synthesized and investigated as ETMs in perovskite solar cells, demonstrating their potential in this area. nih.gov The performance of these materials is dependent on their electron mobility and the appropriate alignment of their LUMO level. The table below presents data for some indenothiophene-related ETMs.

Material CodeHOMO Level (eV)LUMO Level (eV)Electron Mobility (cm² V⁻¹ s⁻¹)Application
NHAc-ICMA-6.11-3.981.50 x 10⁻³Perovskite Solar Cells
NH₂-ICMA-5.99-3.981.21 x 10⁻³Perovskite Solar Cells
NHAc-Me-ICMA--2.24 x 10⁻³Perovskite Solar Cells
DFCO-4T--~0.51Field-Effect Transistors

This table includes data from indene-fullerene adducts and a functionalized quaterthiophene for illustrative purposes. nih.govnih.gov

Integration into Donor-Acceptor (D-A) Frameworks

The versatility of the indenothiophene scaffold is perhaps best demonstrated in its integration into donor-acceptor (D-A) frameworks for organic solar cells. In these systems, the indenothiophene unit can be part of the electron-donating polymer or small molecule, which is then blended with an electron-accepting material to form the photoactive layer.

The development of D-A copolymers based on indacenodithiophene (IDT) has been a particularly fruitful area of research. nii.ac.jp These polymers often exhibit broad absorption spectra, good charge carrier mobilities, and high power conversion efficiencies (PCEs) in solar cells. The specific choice of the acceptor unit to be copolymerized with the indenothiophene-containing donor is critical for tuning the electronic properties and morphology of the resulting polymer. The table below highlights the performance of some D-A systems incorporating indenothiophene derivatives.

Donor MaterialAcceptor MaterialHOMO (Donor) (eV)LUMO (Donor) (eV)PCE (%)
C-IDT2TPC₇₁BM-5.18-3.203.52
R-IDT2TPC₇₁BM-5.22-3.322.32
C-IDT3TPC₇₁BM-5.20-3.225.32
R-IDT3TPC₇₁BM-5.21-3.334.31
P13PC₇₁BM--2.9

This table presents data for acceptor-donor-acceptor small molecules based on indacenodithiophene and an IDT-based polymer. nii.ac.jpresearchgate.net

Incorporation into Polymer Architectures and Macromolecular Systems

The indenothiophene core is also a valuable building block for creating complex polymer architectures and macromolecular systems with specific functions.

Alternating copolymers incorporating thiophene-based units are a significant class of materials in organic electronics. The ability to precisely alternate donor and acceptor units along a polymer backbone allows for fine-tuning of the material's electronic band gap and charge transport characteristics. For instance, alternating copolymers of cyclopentadithiophene (a related fused-ring system) and 2,1,3-benzothiadiazole (B189464) have been synthesized, demonstrating low optical band gaps and high charge carrier mobilities. mdpi.com

The synthesis of differently substituted thiophene-thiophene alternating copolymers has been achieved through nickel-catalyzed polymerization of a halo-bithiophene monomer. researchgate.netnih.gov This method allows for the incorporation of various substituents, including alkyl, fluoroalkyl, or oligosiloxane-containing groups, which can influence the polymer's solubility and solid-state packing. researchgate.netnih.gov For example, an alternating copolymer with methyl and branched oligosiloxane substituents was found to form a dual-layered film structure, as suggested by X-ray diffraction analysis. researchgate.netnih.gov

Low-bandgap alternating copolymers based on indacenodithiophene and benzothiadiazole dicarboxylic imide have also been investigated. nih.gov These materials exhibit excellent thermal stability, with decomposition temperatures exceeding 270 °C, and their optical and electrochemical bandgaps are comparable. nih.gov

PolymerMolecular Weight (Da)Optical Bandgap (eV)Electrochemical Bandgap (eV)Decomposition Temp. (°C)
PIDTBDI10,673~1.57~1.69> 270
PIDTTBDI7149~1.57~1.69> 270

The ability of thiophene-containing molecules to self-assemble into highly ordered structures is crucial for their application in electronic devices. The self-organization process is governed by a combination of factors including the molecule's shape, size, and noncovalent intermolecular interactions. uh.edu

Thiophene dendrimers, for example, can form various nanostructures such as 2-D crystals, nanowires, and nanoparticle aggregates depending on the substrate and preparation method. uh.edu The packing behavior and resulting morphology are influenced by molecule-molecule and molecule-substrate interactions. uh.edu Analysis of the crystal structures of thiophene derivatives using Hirshfeld surface analysis reveals the nature and extent of intermolecular contacts, such as C—H⋯O hydrogen bonds, which can dictate the formation of specific supramolecular architectures like chains or sheets. nih.govresearchgate.net

X-ray diffraction (XRD) is a key technique for characterizing the solid-state structures of these materials. For instance, XRD analysis of thin films of alternating copolymers can reveal features like the spacing between polymer backbones and π-π stacking distances, confirming the degree of order. nih.gov In some cases, broad diffraction peaks indicate a more amorphous nature in the solid state. mdpi.comnih.gov

Non-linear Optical (NLO) Material Design

Organic molecules with extended π-conjugation, particularly those with donor-π-acceptor (D-π-A) architectures, are promising candidates for non-linear optical (NLO) applications. The delocalization of π-electrons within these systems leads to significant hyperpolarizabilities, which are the source of NLO phenomena. nih.gov Fused thiophene rings like the indenothiophene core can serve as effective π-bridges in these NLO chromophores.

The first-order hyperpolarizability (β) is a measure of a molecule's ability to produce second-harmonic generation (a frequency-doubling effect). In the design of NLO materials, theoretical calculations, such as those based on Density Functional Theory (DFT), are often used to predict the NLO properties of new molecules.

For a series of designed benzotrithiophene-based compounds with a D-π-A configuration, quantum chemical calculations were performed to evaluate their NLO behavior. nih.gov The total first hyperpolarizability (βtot) was calculated, and it was found that structural modifications, such as extending the π-spacer, could significantly enhance the NLO response. For one derivative, DTCM1, a high βtot value of 7.0440 × 10⁻²⁷ esu was obtained. nih.gov The investigation of nitro-thieno[3,2-b]thiophene linked to a fullerene donor also showed potential for high-performance NLO molecules, with dynamic first hyperpolarizability (Pockels effect) being a key parameter evaluated. researchgate.net

The second-order hyperpolarizability (γ), also known as the third-order NLO coefficient, is relevant for effects like third-harmonic generation and the Kerr effect. uobaghdad.edu.iq Organic materials are attractive for these applications due to their potential for large NLO responses. uobaghdad.edu.iqscirp.org

Theoretical studies on various thiophene-based systems have shown that their third-order NLO properties can be significant. For a series of D-π-A-π-D structured molecules, the second-order hyperpolarizability (γ) reached magnitudes on the order of 10⁷ atomic units (10⁻³³ esu), indicating good third-order NLO properties. scirp.org In another study of benzotrithiophene derivatives, the highest second hyperpolarizability (γtot) was found for the DTCM6 molecule, with a value of 22.260 × 10⁻³⁴ esu. nih.gov

Dynamic second hyperpolarizability, including the Kerr effect γ(–ω; ω, 0, 0) and third-harmonic generation γ(–3ω; ω, ω, ω), has been investigated for nitro-thieno[3,2-b]thiophene-fullerene systems. researchgate.netuobaghdad.edu.iq These calculations reveal how the NLO response varies with the frequency of the applied electric field, which is crucial for designing materials for specific optical applications. researchgate.netuobaghdad.edu.iq

MoleculeFirst Hyperpolarizability (βtot)Second Hyperpolarizability (γtot)
DTCM17.0440 × 10⁻²⁷ esu-
DTCM6-22.260 × 10⁻³⁴ esu

Principles of Charge Carrier Mobility and Transport Characteristics

The efficiency of organic electronic devices is fundamentally dependent on the mobility of charge carriers (holes and electrons) through the active material. For materials based on this compound and its derivatives, charge transport is governed by the degree of π-orbital overlap between adjacent molecules in the solid state. This overlap is, in turn, dictated by molecular packing, which is influenced by the molecular structure, including the nature and position of any substituent groups.

Research on related diindenothienothiophene (DITT) derivatives, which feature an extended π-conjugated system, has shown that the mode of annelation at the outer rings significantly impacts molecular packing and, consequently, the charge transport properties. rsc.org Many of these materials exhibit ambipolar behavior, meaning they can transport both holes and electrons. This characteristic is highly desirable for applications in complementary logic circuits. rsc.org For instance, certain DITT derivatives have demonstrated moderate ambipolar mobilities in OFETs. rsc.org

Similarly, studies on indeno[1,2-b]fluorene-6,12-dione-thiophene derivatives have highlighted the importance of molecular design in enhancing charge transport. By strategically positioning alkyl substituents, the planarity of the π-core can be improved, leading to more efficient charge transport in the solid state. This approach has been shown to increase ambipolar charge carrier mobilities by two to three orders of magnitude. rsc.org

Theoretical studies on indeno[1,2-b]fluorene-6,12-dione-based semiconductors have further elucidated the factors governing charge mobility. The incorporation of sulfur-linked side chains can decrease the reorganization energy for hole transport and optimize intermolecular π-π stacking, resulting in excellent ambipolar charge-transport properties. researchgate.net In contrast, bulky side chains that hinder close packing can lead to significantly lower charge mobilities. researchgate.net

The charge transport characteristics of polymers incorporating thiophene-based units are also heavily influenced by the regularity of the polymer backbone. A well-ordered, crystalline phase with planar polymer chains allows for faster and more efficient charge transport. nih.gov

Table 1: Charge Carrier Mobilities in Structurally Related Organic Semiconductors

Compound Type Hole Mobility (μh) (cm²/Vs) Electron Mobility (μe) (cm²/Vs) Key Structural Features
Diindenothienothiophene (DITT) Derivatives rsc.org Moderate Moderate Ambipolar behavior, extended π-system
Indeno[1,2-b]fluorene-6,12-dione-thiophene Derivatives rsc.org Up to 0.02 Up to 0.12 Ambipolar, enhanced by tailored alkyl substituents
Sulfur-linked Indeno[1,2-b]fluorene-6,12-dione Derivatives researchgate.net 1.15 0.08 Excellent ambipolar properties due to optimized π-π stacking
Dibenzothiopheno[6,5-b:6′,5′-f]thieno[3,2-b]thiophene (DBTTT) researchgate.net Up to 19.3 - High hole mobility due to strong S-S interactions

Intrinsic Photochemical and Oxidative Stability Considerations

The long-term performance and reliability of organic electronic devices are critically dependent on the intrinsic stability of the active materials. Photochemical and oxidative degradation can lead to a decline in device efficiency and eventual failure. For compounds like this compound, the fused aromatic structure provides a degree of stability, but susceptibility to degradation, particularly under illumination and in the presence of oxygen, remains a concern.

Research on the photo-oxidative stability of anthradithiophene derivatives, which share structural similarities with indenothiophenes, has shown that degradation often occurs through reactions with singlet oxygen. rsc.org The susceptibility to such reactions can be influenced by the molecular structure, including the presence of different substituents. Understanding these degradation pathways is essential for designing more robust materials. rsc.org

The general principles of photostabilization in polymers can also be applied to these organic semiconductors. For instance, additives or modifications that can act as UV absorbers, peroxide decomposers, or radical scavengers can enhance the photochemical stability of the material. researchgate.net

While specific studies on the photochemical and oxidative stability of this compound are not prevalent, the insights from related thiophene-based and acene-based materials underscore the importance of molecular design in achieving high stability. Factors such as the electron density of the aromatic core and the nature of any side chains can significantly impact the material's resilience to photodegradation and oxidation.

Future Directions and Outlook in Indenothiophene Research

Exploration of Unconventional Synthetic Routes and Catalytic Systems

The synthesis of complex fused heterocyclic systems like indenothiophenes is evolving beyond traditional multi-step cyclization methods. The focus is shifting towards more efficient, atom-economical, and environmentally benign strategies. A key area of exploration is the use of transition-metal-catalyzed C-H (carbon-hydrogen) bond activation and functionalization. acs.orgresearchgate.netnih.gov

These modern synthetic approaches offer several advantages over classical methods. C-H activation allows for the direct formation of carbon-carbon or carbon-heteroatom bonds on the thiophene (B33073) or indene (B144670) core without the need for pre-functionalized starting materials, thus shortening synthetic sequences and reducing waste. nih.gov Palladium-catalyzed reactions, in particular, have emerged as a powerful tool for constructing thiophene-fused polycyclic aromatics. researchgate.netacs.org For instance, Catellani-type reactions that involve a sequence of palladium-catalyzed C-H activation and C-C bond formation steps are being explored to build complex molecular architectures in a single pot. acs.org

Future research will likely focus on:

Novel Catalytic Systems: Developing new catalysts, potentially based on earth-abundant metals, to improve the efficiency, selectivity, and substrate scope of C-H functionalization reactions.

Flow Chemistry: Implementing continuous flow synthesis, which can offer better control over reaction parameters, improve safety, and facilitate scalability compared to traditional batch processes.

Photocatalysis: Utilizing visible-light photocatalysis to drive synthetic transformations under mild conditions, offering a greener alternative to high-temperature reactions.

A comparison of traditional versus emerging synthetic strategies is outlined below.

FeatureTraditional Methods (e.g., Friedel-Crafts)Unconventional Methods (e.g., C-H Activation)
Starting Materials Often require pre-functionalized substratesCan use simpler, unactivated substrates
Reaction Steps Typically multi-stepFewer steps, often one-pot
Atom Economy Moderate to lowHigh
Catalyst Often stoichiometric Lewis/Brønsted acidsCatalytic amounts of transition metals (e.g., Pd)
Waste Generation HigherLower

Advanced Computational Design and Predictive Modeling for Novel Materials

Computational chemistry has become an indispensable tool for accelerating the discovery and design of new indenothiophene-based materials. By predicting molecular properties before undertaking complex synthesis, researchers can screen vast libraries of virtual compounds and identify the most promising candidates for specific applications.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are the workhorses in this domain. nih.govresearchgate.netnih.gov These quantum chemical methods are used to calculate key electronic and optical properties, including:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies determine the charge injection/extraction barriers and the electrochemical stability of a material. nih.gov

Energy Gap (E_gap): The difference between the HOMO and LUMO levels, which is a crucial parameter for optoelectronic applications, influencing the absorption spectrum and the open-circuit voltage in solar cells. researchgate.net

Absorption Spectra: TD-DFT calculations can predict the UV-Vis absorption profile of a molecule, allowing for the design of materials that efficiently capture sunlight in solar cells or have specific colors for display applications. researchgate.net

Nonlinear Optical (NLO) Properties: Computational models can predict properties like hyperpolarizability, identifying candidates for applications in photonics and optical communications. nih.govresearchgate.net

Recent studies on indacenothienothiophene (ITT), a related fused-ring system, demonstrate the power of this approach. By computationally modeling a series of ITT-based chromophores with different donor and acceptor groups, researchers could predict how structural modifications would tune the HOMO-LUMO gap and enhance NLO properties. nih.govresearchgate.net One designed molecule, AO2, was predicted to have a significantly reduced energy gap (1.741 eV) and a large hyperpolarizability, marking it as a promising NLO material. nih.govresearchgate.net

Beyond DFT, more advanced predictive modeling is emerging. Machine learning and deep learning models are being developed to establish quantitative structure-property relationships (QSPR). nih.govacs.org These models can be trained on existing experimental or computational data to predict the properties of new thiophene-based compounds with high speed and accuracy, further accelerating the materials design cycle. nih.gov

Computational MethodPredicted PropertyApplication Relevance
DFT HOMO/LUMO Energies, Energy GapCharge transport, electrochemical stability, solar cell voltage
TD-DFT UV-Vis Absorption SpectraLight harvesting efficiency, color tuning for OLEDs
DFT Nonlinear Optical HyperpolarizabilityPhotonics, optical switching
Machine Learning Thermophysical & Electronic PropertiesHigh-throughput virtual screening, materials discovery

Development of Next-Generation Indenothiophene-Based Functional Materials

The unique electronic properties and rigid, planar structure of the indenothiophene core make it an excellent building block for a new generation of functional organic materials. Research is actively pushing the boundaries of their application in various high-tech fields.

Organic Electronics:

Organic Field-Effect Transistors (OFETs): Indenothiophene and other fused thiophene derivatives are being developed as the semiconductor layer in OFETs. mdpi.comresearchgate.net Their rigid structure promotes ordered molecular packing in the solid state, which is crucial for efficient charge transport. Solution-processable benzo[b]thieno[2,3-d]thiophene derivatives have been used in OFETs, demonstrating good hole mobility and high on/off current ratios, essential for transistor performance. mdpi.com

Organic Photovoltaics (OPVs): Indenothiophene derivatives are highly promising as non-fullerene acceptors (NFAs) in organic solar cells. nih.gov Their tunable energy levels and strong light absorption can lead to high power conversion efficiencies. In one study, an indeno[1,2-b]thiophene end-capped perylene (B46583) diimide was synthesized and, when blended with a donor polymer, achieved superior device performance compared to its more common isomer, highlighting the subtle but critical role of molecular geometry. nih.gov

Organic Light-Emitting Diodes (OLEDs): The inherent fluorescence and charge-transporting capabilities of indenothiophene systems make them suitable for use as emitter or transport layers in OLEDs for next-generation displays and lighting.

Sensors and Bioelectronics: The integration of organic semiconductors with biological systems is a rapidly growing field. azosensors.com Indenothiophene-based materials could be functionalized to create highly sensitive and selective sensors. Their semiconducting nature allows for the conversion of a chemical or biological event into a measurable electrical signal. gavinpublishers.com Potential future applications include:

Biochemical Sensors: Devices for detecting specific biomarkers, pathogens, or environmental toxins. researchgate.net

Wearable Electronics: Integration into flexible substrates to create wearable sensors for real-time health monitoring. researchgate.net

Implantable Devices: Biocompatible indenothiophene-based electronics could interface directly with biological tissue for therapeutic or diagnostic purposes. gavinpublishers.com

The development pipeline for these materials involves a synergistic loop of computational design, innovative synthesis, and device fabrication and testing, promising a future where indenothiophene-based materials play a significant role in advanced technologies.

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